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Compound of Interest

Compound Name: 2,3-Dibromo-6-picoline

Cat. No.: B1592478 Get Quote

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromo-6-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dibromo-6-picoline, also known as 2,3-dibromo-6-methylpyridine, is a halogenated

heterocyclic compound. Its structure, featuring a pyridine ring substituted with two bromine

atoms and a methyl group, makes it a valuable intermediate in organic synthesis. The strategic

placement of these functional groups allows for a variety of chemical transformations,

positioning it as a key building block for the synthesis of more complex molecules, particularly

in the fields of medicinal chemistry and materials science. The bromine atoms can be displaced

or involved in cross-coupling reactions, while the methyl group can be functionalized, and the

pyridine nitrogen offers a site for coordination or quaternization.

A thorough understanding of the physical properties of 2,3-Dibromo-6-picoline is paramount

for its effective use in research and development. These properties dictate the conditions

required for its handling, storage, purification, and reaction setup. This guide provides a

comprehensive overview of the known and predicted physical characteristics of 2,3-Dibromo-
6-picoline, alongside standardized experimental protocols for their determination. This

document is intended to serve as a practical resource for scientists, enabling them to utilize this

versatile compound with precision and safety.
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A clear identification of a chemical compound is the foundation of any scientific investigation.

The following table summarizes the key identifiers and structural information for 2,3-Dibromo-
6-picoline.

Identifier Value

IUPAC Name 2,3-dibromo-6-methylpyridine[1]

Synonyms 2,3-Dibromo-6-picoline

CAS Number 261373-04-0[1]

Molecular Formula C₆H₅Br₂N[1]

Molecular Weight 250.92 g/mol [2][3]

SMILES CC1=NC(=C(C=C1)Br)Br[1]

InChI Key BEAADMGNHFDPOM-UHFFFAOYSA-N[1]

Chemical Structure
Caption: 2D representation of 2,3-Dibromo-6-picoline.

Physical Properties
The physical properties of a compound are critical for its application in a laboratory setting.

While specific experimental data for 2,3-Dibromo-6-picoline is not widely published, we can

infer some properties based on its structure and data from closely related isomers. The

following table summarizes these known and predicted properties. It is important to note that

values for isomers are provided for context and may differ from those of 2,3-Dibromo-6-
picoline.
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Property Value/Prediction Notes

Appearance
White to light yellow or orange

solid/powder/crystal.[3]

Based on data for the isomer

3,6-Dibromo-2-methylpyridine.

Melting Point Data not available.

The related isomer, 3,6-

Dibromo-2-methylpyridine, has

a reported melting point of 34-

41°C.[4][5] It is anticipated that

2,3-Dibromo-6-picoline will

have a distinct melting point.

Boiling Point Data not available.

Due to its relatively high

molecular weight and polarity,

a high boiling point is

expected, likely requiring

vacuum distillation for

purification. For comparison, 2-

Bromo-6-methylpyridine has a

boiling point of 102-103 °C at

20 mmHg.

Density Data not available.

As a brominated organic

compound, its density is

expected to be greater than

that of water.

Solubility

Predicted to be soluble in polar

organic solvents such as

methanol, ethanol, acetone,

and dichloromethane.

Sparingly soluble in nonpolar

solvents like hexane. Likely

insoluble in water.

The polarity of the pyridine ring

and the C-Br bonds suggest

solubility in moderately polar to

polar organic solvents. The

hydrophobic nature of the

brominated aromatic ring and

the methyl group predict low

water solubility.

Spectroscopic Characterization (Predicted)
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Spectroscopic analysis is essential for confirming the identity and purity of a chemical

compound. While experimental spectra for 2,3-Dibromo-6-picoline are not readily available in

the public domain, we can predict the key features of its ¹H NMR, ¹³C NMR, FT-IR, and Mass

spectra based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing

effects of the bromine atoms and the nitrogen atom in the pyridine ring.

Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear as

doublets in the aromatic region (typically δ 7.0-8.5 ppm). Their exact chemical shifts and

coupling constants will depend on their positions relative to the substituents.

Methyl Protons (3H): The protons of the methyl group are expected to appear as a singlet in

the upfield region (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Aromatic Carbons (5C): The five carbon atoms of the pyridine ring will each produce a

distinct signal in the downfield region (typically δ 120-160 ppm). The carbons bonded to the

bromine atoms will be significantly influenced.

Methyl Carbon (1C): The carbon of the methyl group will appear as a singlet in the upfield

region (typically δ 15-25 ppm).

FT-IR Spectroscopy
The infrared spectrum will show absorption bands characteristic of the functional groups

present in the molecule.

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental

composition of a compound.

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion

peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be

observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the

molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with relative

intensities of approximately 1:2:1. The nominal molecular weight is 250.92 g/mol .[2][3]

Experimental Protocols for Physical Property
Determination
The following are standardized, step-by-step protocols for the experimental determination of

the key physical properties of 2,3-Dibromo-6-picoline.

Melting Point Determination (Capillary Method)
This method provides a melting point range, which is an important indicator of purity.

Sample Preparation: Ensure the 2,3-Dibromo-6-picoline sample is dry and finely powdered.

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to

collect a small amount of material. Invert the tube and tap the sealed end on a hard surface

to pack the sample into the bottom. The packed sample should be 2-3 mm high.

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then,

decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

Observation and Recording: Record the temperature at which the first drop of liquid appears

(the beginning of the melting range) and the temperature at which the entire sample
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becomes a clear liquid (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)
This micro-scale method is suitable for determining the boiling point of small quantities of liquid

samples. Since 2,3-Dibromo-6-picoline is a solid at room temperature, it would first need to

be melted. Given its likely high boiling point, this determination should be performed with

caution and ideally under vacuum.

Sample Preparation: Place a small amount of molten 2,3-Dibromo-6-picoline into a small

test tube (Durham tube).

Capillary Inversion: Place a capillary tube, sealed at one end, into the Durham tube with the

open end down.

Apparatus Assembly: Attach the Durham tube to a thermometer using a rubber band. The

bulb of the thermometer should be level with the sample.

Heating: Suspend the assembly in a Thiele tube containing mineral oil. Heat the side arm of

the Thiele tube gently with a Bunsen burner or a hot air gun.[6]

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary

tube. Continue heating until a steady stream of bubbles is observed.

Cooling and Recording: Remove the heat and allow the apparatus to cool. The boiling point

is the temperature at which the liquid just begins to enter the capillary tube.[6]

Caption: Workflow for Boiling Point Determination.

Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate

reaction and purification media.

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,

dichloromethane, hexane).
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Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a

small, accurately weighed amount (e.g., 10 mg) of 2,3-Dibromo-6-picoline.

Mixing: Agitate the mixture vigorously for at least one minute. Sonication can be used to aid

dissolution.

Observation: Observe if the solid dissolves completely. If it does, the compound is

considered soluble. If some solid remains, it is sparingly soluble or insoluble.

Classification: Classify the solubility as soluble (>25 mg/mL), sparingly soluble (1-25 mg/mL),

or insoluble (<1 mg/mL).

Caption: Workflow for Solubility Assessment.

Sample Preparation for Spectroscopic Analysis
Proper sample preparation is critical for obtaining high-quality spectroscopic data.

NMR Spectroscopy: Dissolve 5-10 mg of 2,3-Dibromo-6-picoline in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully

dissolved.

FT-IR Spectroscopy (Solid): For a solid sample, the Attenuated Total Reflectance (ATR)

technique is often the simplest. Place a small amount of the powdered sample directly on the

ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

Mass Spectrometry: The sample preparation will depend on the ionization technique used

(e.g., Electron Impact - EI, Electrospray Ionization - ESI). For ESI, a dilute solution of the

sample in a suitable solvent (e.g., methanol, acetonitrile) is prepared and infused into the

mass spectrometer. For EI, a small amount of the solid or a solution can be introduced via a

direct insertion probe.

Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling

2,3-Dibromo-6-picoline. While a specific Safety Data Sheet (SDS) for this compound is not
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widely available, information from related brominated pyridines suggests the following:

General Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause

respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. Work in a well-ventilated area, preferably a fume hood.

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disposal: Dispose of contents/container to an approved waste disposal plant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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